molecular formula C28H25NO6 B266695 (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione

Cat. No. B266695
M. Wt: 471.5 g/mol
InChI Key: GIIVDLYACGQBNL-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione, also known as BDHP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. BDHP belongs to the family of pyrrolidine-2,3-dione derivatives, which have been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione is not fully understood. However, studies have suggested that (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione exerts its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione may also inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione in lab experiments is its cytotoxicity against a variety of cancer cell lines. This makes (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione a potentially useful compound for the development of new cancer therapies. However, one limitation of using (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several directions for future research on (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione. One area of research could focus on improving the solubility of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione in water, which would make it easier to work with in lab experiments. Another area of research could explore the potential use of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione in combination with other anticancer drugs to improve therapeutic efficacy. Additionally, further studies could investigate the mechanism of action of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione in more detail to better understand its cytotoxic and anti-inflammatory effects.

Synthesis Methods

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione can be synthesized through a multi-step process that involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with benzylamine and 4-ethoxybenzaldehyde. The final product is obtained through a cyclization reaction using trifluoroacetic acid.

Scientific Research Applications

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione has also been found to have anti-inflammatory and anticonvulsant properties.

properties

Product Name

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H25NO6/c1-2-33-21-11-8-19(9-12-21)25-24(26(30)20-10-13-22-23(16-20)35-15-14-34-22)27(31)28(32)29(25)17-18-6-4-3-5-7-18/h3-13,16,25,30H,2,14-15,17H2,1H3/b26-24+

InChI Key

GIIVDLYACGQBNL-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC=CC=C5

SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5

Origin of Product

United States

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